molecular formula C10H11NO4 B15060623 3-Propoxycarbonylpyridine-2-carboxylic acid

3-Propoxycarbonylpyridine-2-carboxylic acid

Cat. No.: B15060623
M. Wt: 209.20 g/mol
InChI Key: AIKRCYKLMVSRPT-UHFFFAOYSA-N
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Description

3-Propoxycarbonylpyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids These compounds are characterized by a pyridine ring substituted with carboxyl groups The presence of the propoxycarbonyl group at the 3-position and the carboxylic acid group at the 2-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propoxycarbonylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction likely proceeds through an in situ decarboxylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Propoxycarbonylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pyridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Propoxycarbonylpyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, it may act as a ligand for metal ions, forming complexes that can catalyze specific reactions. Additionally, its derivatives may modulate biological pathways, such as those involved in oxidative stress and DNA damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propoxycarbonylpyridine-2-carboxylic acid is unique due to the presence of both the propoxycarbonyl group and the carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-propoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H11NO4/c1-2-6-15-10(14)7-4-3-5-11-8(7)9(12)13/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

AIKRCYKLMVSRPT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(N=CC=C1)C(=O)O

Origin of Product

United States

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